4,5-diiodo-2-propyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

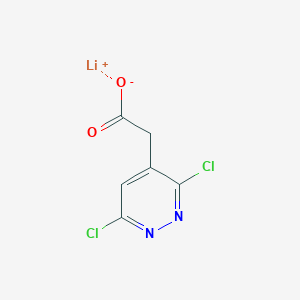

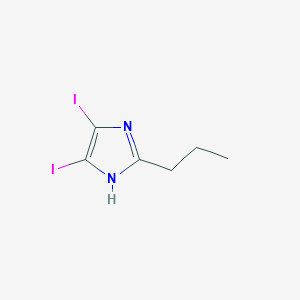

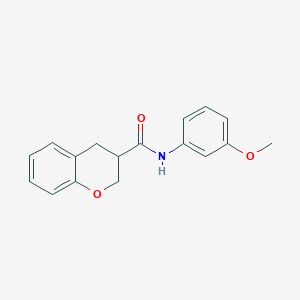

4,5-diiodo-2-propyl-1H-imidazole is an organic compound with the molecular formula C5H9IN2. It is a derivative of 1H-imidazole, a five-membered heterocyclic compound. This compound is a colorless, odorless solid at room temperature. It is soluble in water, ethanol, and methanol, and is slightly soluble in acetone. It has a melting point of 148-150 °C and a boiling point of 344 °C.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4,5-diiodo-2-propyl-1H-imidazole, focusing on six unique fields:

Antimicrobial Agents

4,5-Diiodo-2-propyl-1H-imidazole has shown promising potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity .

Anticancer Research

In the field of oncology, 4,5-diiodo-2-propyl-1H-imidazole has been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. Studies have shown its effectiveness against different cancer cell lines, including breast and lung cancer .

Thyroid Imaging

Due to its iodine content, 4,5-diiodo-2-propyl-1H-imidazole can be used in thyroid imaging. Iodine is a key component in thyroid function, and compounds containing iodine are often used in diagnostic imaging to assess thyroid health. This compound can be labeled with radioactive iodine isotopes for use in imaging techniques such as positron emission tomography (PET) .

Organic Synthesis

4,5-Diiodo-2-propyl-1H-imidazole is valuable in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows it to act as a building block in the synthesis of various pharmaceuticals and agrochemicals. It can participate in cross-coupling reactions, providing a versatile tool for chemists .

Enzyme Inhibition

4,5-Diiodo-2-propyl-1H-imidazole has been investigated for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in drug development as they can modulate biochemical pathways. This compound has shown potential in inhibiting enzymes involved in inflammation and metabolic disorders, making it a target for therapeutic research.

Synthesis of imidazole derivatives in the last 5 years: An update Synthesis and therapeutic potential of imidazole containing compounds Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids Synthesis of imidazole derivatives in the last 5 years: An update : Synthesis and therapeutic potential of imidazole containing compounds : Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids : Synthesis of imidazole derivatives in the last 5 years: An update : Synthesis and therapeutic potential of imidazole containing compounds

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, and other applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose . The inhibition of this enzyme can help manage blood glucose levels, which is beneficial for treating diabetes .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name |

4,5-diiodo-2-propyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8I2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAZKKAGTFPSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diiodo-2-propyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)